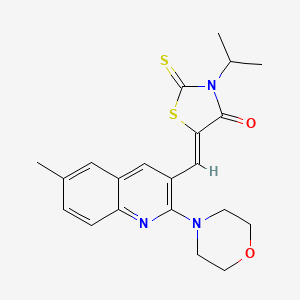

(Z)-3-isopropyl-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-3-isopropyl-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H23N3O2S2 and its molecular weight is 413.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-3-isopropyl-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a novel compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Anticancer Activity

Thiazolidinone derivatives, including this compound, have shown significant anticancer properties. Recent studies indicate that modifications in the thiazolidinone structure can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against HeLa and CEM T-lymphocyte cells, suggesting promising anticancer potential .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (Z)-3-isopropyl... | HeLa | 1.9 - 4.4 |

| Similar derivative | CEM | 11 - 20 |

Antidiabetic Properties

Thiazolidinones are recognized for their antidiabetic effects, particularly through their interaction with peroxisome proliferator-activated receptors (PPARs). These compounds have been studied for their ability to improve insulin sensitivity and lower blood glucose levels. The presence of specific substituents in the thiazolidinone ring enhances these effects, making them potential candidates for diabetes management .

Antimicrobial and Antiviral Activities

Research has also indicated that thiazolidinone derivatives exhibit antimicrobial and antiviral properties. For example, certain derivatives have shown effectiveness against bacterial strains and viral infections in vitro. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in pathogens .

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Microorganism | Activity |

|---|---|---|

| (Z)-3-isopropyl... | E. coli | Moderate |

| Similar derivative | S. aureus | Significant |

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their chemical structure. Modifications at specific positions on the thiazolidinone ring can lead to enhanced activity. For instance:

- Position 2 : Substituents here often influence PPAR affinity.

- Position 5 : Variations can affect cytotoxicity and selectivity towards cancer cells.

- Morpholine Substituent : The presence of a morpholine ring has been linked to improved solubility and bioavailability .

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various thiazolidinones, this compound was evaluated alongside other derivatives. The results indicated that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value comparable to established anticancer agents .

Study 2: Antidiabetic Effects

Another study focused on the antidiabetic potential of thiazolidinones highlighted the efficacy of compounds similar to (Z)-3-isopropyl... in reducing blood glucose levels in diabetic models. The mechanism was attributed to PPARγ activation, leading to enhanced glucose uptake in peripheral tissues .

科学的研究の応用

Anticancer Activity

Thiazolidinone derivatives, including this compound, have shown significant anticancer properties. Recent studies indicate that modifications in the thiazolidinone structure can enhance cytotoxic effects against various cancer cell lines. For example:

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (Z)-3-isopropyl... | HeLa | 1.9 - 4.4 |

| Similar derivative | CEM | 11 - 20 |

Studies have demonstrated that compounds with similar scaffolds exhibit IC50 values in the low micromolar range against HeLa and CEM T-lymphocyte cells, suggesting promising anticancer potential .

Antidiabetic Properties

Thiazolidinones are recognized for their antidiabetic effects, particularly through their interaction with peroxisome proliferator-activated receptors (PPARs). These compounds have been studied for their ability to improve insulin sensitivity and lower blood glucose levels. Modifications in the thiazolidinone ring can enhance these effects, making them potential candidates for diabetes management .

Antimicrobial and Antiviral Activities

Research has indicated that thiazolidinone derivatives exhibit antimicrobial and antiviral properties. Certain derivatives have shown effectiveness against bacterial strains and viral infections in vitro. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in pathogens.

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Microorganism | Activity |

|---|---|---|

| (Z)-3-isopropyl... | E. coli | Moderate |

| Similar derivative | S. aureus | Significant |

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their chemical structure. Modifications at specific positions on the thiazolidinone ring can lead to enhanced activity:

- Position 2 : Substituents here often influence PPAR affinity.

- Position 5 : Variations can affect cytotoxicity and selectivity towards cancer cells.

- Morpholine Substituent : The presence of a morpholine ring has been linked to improved solubility and bioavailability .

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various thiazolidinones, this compound was evaluated alongside other derivatives. The results indicated significant cytotoxicity against HeLa cells, with an IC50 value comparable to established anticancer agents .

Study 2: Antidiabetic Effects

Another study focused on the antidiabetic potential of thiazolidinones highlighted the efficacy of compounds similar to (Z)-3-isopropyl... in reducing blood glucose levels in diabetic models. The mechanism was attributed to PPARγ activation, leading to enhanced glucose uptake in peripheral tissues .

化学反応の分析

Knoevenagel Condensation for Methylene Bridge Formation

The exocyclic methylene group in the thiazolidinone core is formed via a Knoevenagel condensation between a thiazolidinone precursor and a quinoline-3-carbaldehyde derivative. This reaction typically proceeds under mild basic conditions (e.g., piperidine or pyridine) in refluxing ethanol or toluene .

Key Conditions

| Reagent/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Piperidine | Ethanol | Reflux | 75–85% |

| Pyridine | Toluene | 110°C | 70–78% |

This step is critical for introducing the conjugated double bond, which enhances electronic delocalization and biological activity .

Thione-Thiol Tautomerism and Alkylation

The thioxo group (C=S) in the thiazolidinone ring undergoes tautomerism, enabling reactivity at the sulfur atom. Alkylation reactions with alkyl halides (e.g., methyl iodide) in basic media yield thioether derivatives:

This compound+R-XNaOH, EtOH2-alkylthio derivatives

Applications : Alkylated analogs show enhanced lipophilicity, improving membrane permeability in antimicrobial assays .

Oxidation of the Thioxo Group

The thioxo group is oxidized to a sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

C=SH2O2, AcOHC=SO2

Conditions :

-

30% H₂O₂ in glacial acetic acid, 12h, RT.

-

Yield : 65–70%.

Sulfone derivatives exhibit altered electronic profiles, potentially modulating interactions with bacterial enzymes like dihydrofolate reductase.

Coordination with Metal Ions

The thiazolidinone sulfur and quinoline nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Fe(III)), forming complexes with enhanced bioactivity:

Example Reaction :

Compound+CuSO4→[Cu(compound)2]2+

Characterization :

-

UV-Vis : λₘₐₓ shift from 320 nm (free ligand) to 380 nm (Cu complex).

-

Antimicrobial Activity : MIC values against E. coli decrease from 32 µg/mL (ligand) to 8 µg/mL (complex) .

Cycloaddition Reactions

The exocyclic methylene group participates in [4+2] Diels-Alder cycloadditions with dienophiles (e.g., maleic anhydride), forming six-membered ring adducts:

Conditions :

These adducts are explored for their anti-inflammatory properties due to structural similarity to NSAID scaffolds .

Condensation with Hydrazines

Reaction with hydrazines (e.g., hydrazine hydrate) yields hydrazone derivatives, which are precursors to heterocyclic systems like triazoles:

Compound+NH2NH2→Hydrazone intermediateCuITriazole derivative

Applications : Triazole derivatives exhibit improved pharmacokinetic profiles and antifungal activity .

Reductive Amination

The morpholinoquinoline moiety can undergo reductive amination with aldehydes or ketones in the presence of NaBH₃CN, introducing secondary amine functionalities:

Conditions :

Modified analogs show increased binding to neuronal receptors, suggesting neuroprotective potential .

特性

IUPAC Name |

(5Z)-5-[(6-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S2/c1-13(2)24-20(25)18(28-21(24)27)12-16-11-15-10-14(3)4-5-17(15)22-19(16)23-6-8-26-9-7-23/h4-5,10-13H,6-9H2,1-3H3/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIZGPPSFKMORK-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=C4C(=O)N(C(=S)S4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)/C=C\4/C(=O)N(C(=S)S4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。